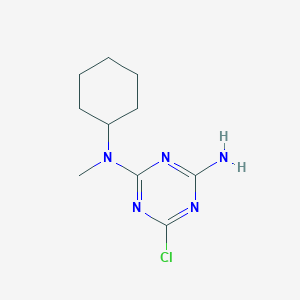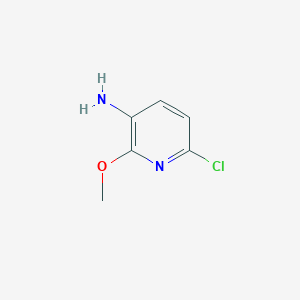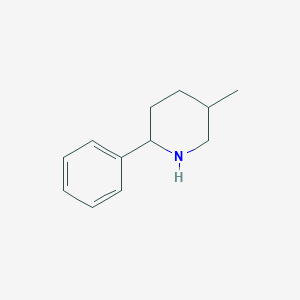
5-Methyl-2-phenylpiperidine
説明
5-Methyl-2-phenylpiperidine is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . This compound belongs to the class of organic compounds known as piperidines, which are characterized by a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
Piperidines, including 5-Methyl-2-phenylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of 5-Methyl-2-phenylpiperidine consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms . The average mass of this compound is 175.270 Da, and its monoisotopic mass is 175.136093 Da .
Chemical Reactions Analysis
Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, have been the subject of numerous studies focusing on their synthesis and pharmacological applications . These studies have explored various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The predicted boiling point of 5-Methyl-2-phenylpiperidine is 266.8±19.0 °C, and its predicted density is 0.938±0.06 g/cm3 . The predicted pKa value of this compound is 9.78±0.10 .
科学的研究の応用
Pharmacology
Application Summary
5-Methyl-2-phenylpiperidine derivatives are extensively used in pharmacology for their therapeutic properties. They are present in various classes of pharmaceuticals and have shown potential as analgesics, anti-inflammatory agents, and more .
Methods of Application
The synthesis of these derivatives often involves multicomponent reactions, cyclization, and amination processes. The specific methods depend on the desired pharmacological activity and the compound being synthesized .
Results
The outcomes include the development of compounds with significant biological activity. For instance, certain derivatives have been found to exhibit analgesic properties comparable to established drugs in the market .
Drug Discovery
Application Summary
In drug discovery, 5-Methyl-2-phenylpiperidine is a key building block for creating compounds with anticancer, antiviral, and antimalarial properties .
Methods of Application
Drug discovery processes typically involve the design, synthesis, and biological evaluation of piperidine derivatives. High-throughput screening methods are used to assess the biological activity of these compounds .
Results
Several piperidine derivatives have progressed to clinical trials, showing promise in treating various diseases. Quantitative data from these trials indicate improved efficacy and reduced side effects compared to existing treatments .
Organic Chemistry
Application Summary
In organic chemistry, 5-Methyl-2-phenylpiperidine is utilized for its reactivity in forming complex organic structures, including natural product synthesis .
Results
The synthesis of complex molecules has been successful, with yields often exceeding 80%, indicating the efficiency of the methods used .
Neuropharmacology
Application Summary
Neuropharmacological applications of 5-Methyl-2-phenylpiperidine involve the development of compounds that can interact with neural receptors to treat conditions like Alzheimer’s and psychosis .
Methods of Application
These applications involve the synthesis of piperidine derivatives followed by in vitro and in vivo testing to determine their efficacy in crossing the blood-brain barrier and interacting with specific neural targets .
Results
Some derivatives have shown the ability to improve cognitive functions in animal models, with potential applications in treating neurodegenerative diseases .
Antimicrobial Research
Application Summary
Piperidine derivatives, including 5-Methyl-2-phenylpiperidine, are researched for their antimicrobial properties against bacteria and fungi .
Methods of Application
The research involves synthesizing derivatives and testing them against various microbial strains using assays like MIC (Minimum Inhibitory Concentration) to determine their effectiveness .
Results
Studies have shown that certain derivatives possess strong antimicrobial activity, with MIC values indicating low concentrations needed to inhibit microbial growth .
Antioxidant Research
Application Summary
Antioxidant research with 5-Methyl-2-phenylpiperidine focuses on its potential to scavenge free radicals and protect against oxidative stress .
Methods of Application
Derivatives are synthesized and subjected to assays that measure their ability to neutralize free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) assays .
Results
The results have demonstrated that some piperidine derivatives exhibit significant antioxidant activity, which could be beneficial in preventing diseases associated with oxidative stress .
This analysis provides a snapshot of the diverse scientific fields where 5-Methyl-2-phenylpiperidine finds application, highlighting the methods and significant results obtained in each area. The references provided offer a deeper insight into the technical details and quantitative data of these applications.
Antihypertensive Research
Application Summary
5-Methyl-2-phenylpiperidine derivatives are investigated for their potential use as antihypertensive agents, which can help manage high blood pressure .
Methods of Application
The research involves synthesizing piperidine derivatives and testing their vasodilatory effects on arterial blood vessels. The compounds are evaluated for their ability to relax vascular smooth muscle .
Results
Some derivatives have shown promising results in preclinical trials, indicating a reduction in blood pressure levels without significant side effects .
Anticoagulant Development
Application Summary
Piperidine derivatives are also explored for their anticoagulant properties, which could be beneficial in preventing blood clots .
Methods of Application
These compounds are tested for their ability to inhibit enzymes involved in the coagulation cascade. Assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT) are used to assess their efficacy .
Results
Initial studies suggest that certain derivatives can effectively prolong clotting times, offering a potential therapeutic option for thrombosis prevention .
Antidepressant Effects
Application Summary
Research into the antidepressant effects of piperidine derivatives, including 5-Methyl-2-phenylpiperidine, has shown potential in treating mood disorders .
Methods of Application
Derivatives are synthesized and subjected to behavioral assays in animal models to evaluate their efficacy in alleviating symptoms of depression .
Results
Some compounds have demonstrated antidepressant-like effects, improving behavioral scores in models of chronic mild stress .
Antioxidant Action
Application Summary
Piperidine derivatives are known for their antioxidant action, capable of inhibiting or suppressing free radicals .
Methods of Application
Compounds are tested using various antioxidant assays, such as the ability to quench DPPH radicals, to measure their effectiveness .
Results
Studies have found that derivatives like Piperine exhibit strong antioxidant activity, which could be leveraged in pharmaceutical applications .
Antiproliferative and Antimetastatic Effects
Application Summary
Certain piperidine alkaloids have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
Methods of Application
These effects are studied both in vitro and in vivo, with compounds being tested against cancer cell lines and in animal models .
Results
The results indicate that some piperidine alkaloids can inhibit cancer cell growth and metastasis, offering potential for cancer therapy .
Anti-Asthmatic Properties
Application Summary
Piperidine derivatives are being studied for their potential role in treating respiratory conditions such as asthma .
Methods of Application
The research includes synthesizing derivatives and testing their bronchodilatory effects in models of asthma .
Results
Early findings suggest that certain derivatives can alleviate asthma symptoms by relaxing the muscles in the airways .
These additional applications further illustrate the versatility of 5-Methyl-2-phenylpiperidine in various scientific fields, showcasing its potential in developing new therapeutic agents.
Anesthetic Properties
Application Summary
5-Methyl-2-phenylpiperidine derivatives have been studied for their local anesthetic effects, which could be useful in surgical procedures .
Methods of Application
These compounds are tested for their ability to block nerve impulses in localized areas without affecting overall consciousness .
Results
Some derivatives have shown to be effective in providing local anesthesia with minimal side effects, indicating their potential for medical use .
Anti-Inflammatory Activity
Application Summary
The anti-inflammatory activity of piperidine derivatives is being researched for the treatment of chronic inflammatory diseases .
Methods of Application
Derivatives are synthesized and tested in vitro and in vivo for their ability to reduce inflammatory markers and symptoms in disease models .
Results
Promising results have been obtained, with some compounds significantly reducing inflammation in preclinical trials .
Antiepileptic Effects
Application Summary
Research into the antiepileptic effects of piperidine derivatives is ongoing, with the aim of developing new treatments for epilepsy .
Methods of Application
Compounds are evaluated for their ability to modulate neurotransmitter systems and prevent seizures in animal models .
Results
Several derivatives have demonstrated potential as antiepileptic agents, with reduced frequency and severity of seizures observed .
Antipsychotic Potential
Application Summary
Piperidine derivatives are being explored for their antipsychotic potential in treating disorders such as schizophrenia .
Methods of Application
These compounds are tested for their ability to interact with dopamine receptors and other targets relevant to psychotic symptoms .
Results
Some derivatives have shown promising antipsychotic activity, with potential for fewer side effects compared to current medications .
Cardiovascular Research
Application Summary
In cardiovascular research, piperidine derivatives are investigated for their potential to treat heart diseases .
Methods of Application
Derivatives are assessed for their cardioprotective effects, including the ability to improve heart function and reduce damage from ischemia .
Results
Initial findings indicate that certain derivatives can enhance cardiac performance and protect against heart injury .
Neuroprotective Applications
Application Summary
The neuroprotective applications of piperidine derivatives are being studied for their potential to safeguard neurons against damage .
Methods of Application
Compounds are tested for their ability to prevent neurodegeneration in models of diseases like Parkinson’s and Huntington’s .
Results
Some derivatives have shown neuroprotective effects, suggesting they could help in the treatment of neurodegenerative disorders .
将来の方向性
特性
IUPAC Name |
5-methyl-2-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-7-8-12(13-9-10)11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCFBBFSWZZNCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(NC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-phenylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




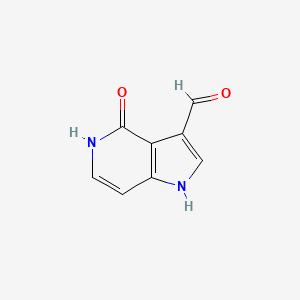
![3-chloro-4-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1452417.png)
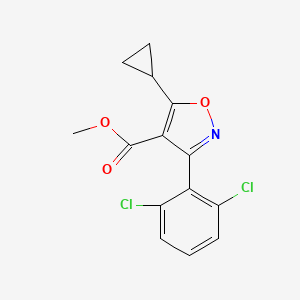
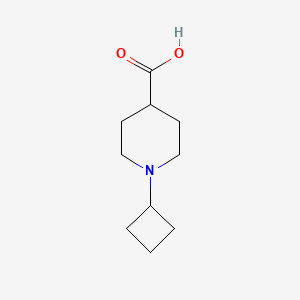
![5-[(2,2-Dimethylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1452422.png)
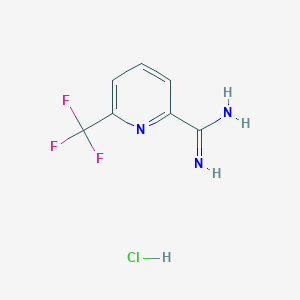

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid](/img/structure/B1452427.png)
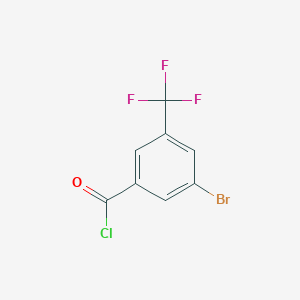
![6-[(2,2-Dimethylpropyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B1452433.png)
